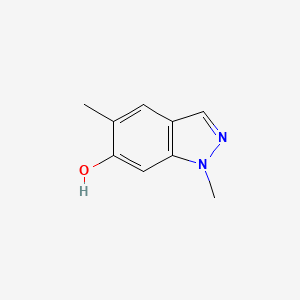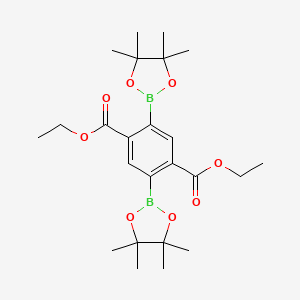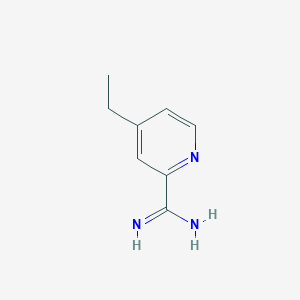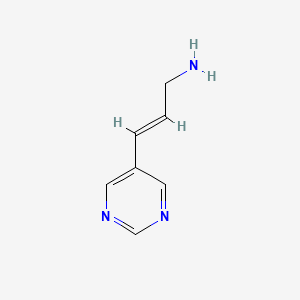
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of amino acids and is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid typically involves multiple steps, starting from simpler amino acid derivatives. The process often includes:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling reactions: Amino acids are coupled using reagents like carbodiimides.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: For efficient and consistent production.
High-performance liquid chromatography (HPLC): For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amines.
Scientific Research Applications
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid exerts its effects involves:
Molecular targets: Interacts with enzymes and receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-carboxypropanamido derivatives: Similar structure but different functional groups.
Other amino acid derivatives: Such as (S)-2-Amino-4-carboxybutanoic acid.
Uniqueness
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is unique due to its specific arrangement of amino and carboxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O5 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(9(16)17)2-1-3-12-8(15)6(11)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
RXZOEFJDAUMUEZ-WDSKDSINSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)




